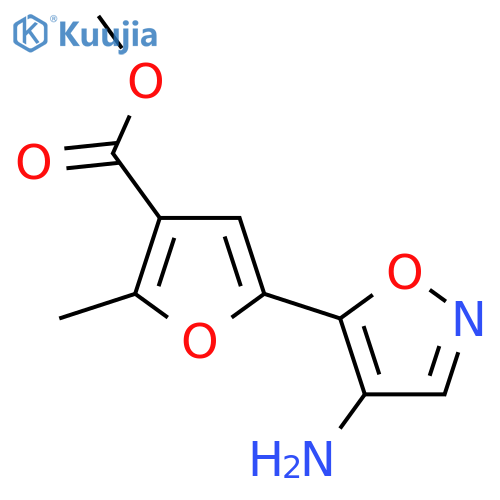

Cas no 2229637-26-5 (methyl 5-(4-amino-1,2-oxazol-5-yl)-2-methylfuran-3-carboxylate)

methyl 5-(4-amino-1,2-oxazol-5-yl)-2-methylfuran-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 5-(4-amino-1,2-oxazol-5-yl)-2-methylfuran-3-carboxylate

- 2229637-26-5

- EN300-1749600

-

- インチ: 1S/C10H10N2O4/c1-5-6(10(13)14-2)3-8(15-5)9-7(11)4-12-16-9/h3-4H,11H2,1-2H3

- InChIKey: SAVTZMFJSCJSGW-UHFFFAOYSA-N

- ほほえんだ: O1C(C)=C(C(=O)OC)C=C1C1=C(C=NO1)N

計算された属性

- せいみつぶんしりょう: 222.06405680g/mol

- どういたいしつりょう: 222.06405680g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 91.5Ų

methyl 5-(4-amino-1,2-oxazol-5-yl)-2-methylfuran-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1749600-0.25g |

methyl 5-(4-amino-1,2-oxazol-5-yl)-2-methylfuran-3-carboxylate |

2229637-26-5 | 0.25g |

$1551.0 | 2023-09-20 | ||

| Enamine | EN300-1749600-0.5g |

methyl 5-(4-amino-1,2-oxazol-5-yl)-2-methylfuran-3-carboxylate |

2229637-26-5 | 0.5g |

$1619.0 | 2023-09-20 | ||

| Enamine | EN300-1749600-1g |

methyl 5-(4-amino-1,2-oxazol-5-yl)-2-methylfuran-3-carboxylate |

2229637-26-5 | 1g |

$1686.0 | 2023-09-20 | ||

| Enamine | EN300-1749600-10.0g |

methyl 5-(4-amino-1,2-oxazol-5-yl)-2-methylfuran-3-carboxylate |

2229637-26-5 | 10g |

$7250.0 | 2023-06-03 | ||

| Enamine | EN300-1749600-2.5g |

methyl 5-(4-amino-1,2-oxazol-5-yl)-2-methylfuran-3-carboxylate |

2229637-26-5 | 2.5g |

$3304.0 | 2023-09-20 | ||

| Enamine | EN300-1749600-5.0g |

methyl 5-(4-amino-1,2-oxazol-5-yl)-2-methylfuran-3-carboxylate |

2229637-26-5 | 5g |

$4890.0 | 2023-06-03 | ||

| Enamine | EN300-1749600-5g |

methyl 5-(4-amino-1,2-oxazol-5-yl)-2-methylfuran-3-carboxylate |

2229637-26-5 | 5g |

$4890.0 | 2023-09-20 | ||

| Enamine | EN300-1749600-0.1g |

methyl 5-(4-amino-1,2-oxazol-5-yl)-2-methylfuran-3-carboxylate |

2229637-26-5 | 0.1g |

$1484.0 | 2023-09-20 | ||

| Enamine | EN300-1749600-0.05g |

methyl 5-(4-amino-1,2-oxazol-5-yl)-2-methylfuran-3-carboxylate |

2229637-26-5 | 0.05g |

$1417.0 | 2023-09-20 | ||

| Enamine | EN300-1749600-1.0g |

methyl 5-(4-amino-1,2-oxazol-5-yl)-2-methylfuran-3-carboxylate |

2229637-26-5 | 1g |

$1686.0 | 2023-06-03 |

methyl 5-(4-amino-1,2-oxazol-5-yl)-2-methylfuran-3-carboxylate 関連文献

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581

-

4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

-

Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

methyl 5-(4-amino-1,2-oxazol-5-yl)-2-methylfuran-3-carboxylateに関する追加情報

Methyl 5-(4-Amino-1,2-oxazol-5-yl)-2-methylfuran-3-carboxylate: An Emerging Compound in Medicinal Chemistry

Methyl 5-(4-amino-1,2-oxazol-5-yl)-2-methylfuran-3-carboxylate (CAS No. 2229637-26-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its intricate combination of a furan ring, an oxazole moiety, and a methyl ester group, offers a promising platform for the development of new drugs targeting various diseases.

The chemical structure of methyl 5-(4-amino-1,2-oxazol-5-yl)-2-methylfuran-3-carboxylate is particularly noteworthy for its ability to interact with specific biological targets. The furan ring, known for its aromaticity and electron-donating properties, contributes to the compound's overall stability and reactivity. The oxazole moiety, with its nitrogen and oxygen atoms, provides additional functional groups that can participate in hydrogen bonding and other non-covalent interactions. The methyl ester group at the carboxyl position further enhances the compound's solubility and bioavailability.

Recent studies have highlighted the potential of methyl 5-(4-amino-1,2-oxazol-5-yl)-2-methylfuran-3-carboxylate in various therapeutic areas. One of the most promising applications is in the treatment of inflammatory diseases. Research has shown that this compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in inflammation. For instance, it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation and associated tissue damage.

In addition to its anti-inflammatory effects, methyl 5-(4-amino-1,2-oxazol-5-yl)-2-methylfuran-3-carboxylate has also shown promise in cancer research. Studies have demonstrated that this compound can selectively target cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism of action involves the disruption of cellular signaling pathways that are often dysregulated in cancer cells. For example, it has been shown to inhibit the activation of the PI3K/AKT pathway, which is frequently overactive in various types of cancer.

The pharmacokinetic properties of methyl 5-(4-amino-1,2-oxazol-5-yl)-2-methylfuran-3-carboxylate have also been extensively studied. Preclinical data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a long half-life, making it suitable for chronic administration. Furthermore, it shows minimal toxicity at therapeutic doses, which is a crucial factor for its potential use in clinical settings.

One of the key challenges in the development of new drugs is ensuring their safety and efficacy through rigorous clinical trials. Early-phase clinical trials involving methyl 5-(4-amino-1,2-oxazol-5-yl)-2-methylfuran-3-carboxylate have shown promising results. These trials have demonstrated that the compound is well-tolerated by patients and exhibits significant therapeutic effects without major adverse side effects. Ongoing phase II trials are currently evaluating its efficacy in specific disease conditions such as rheumatoid arthritis and colorectal cancer.

The synthetic route for producing methyl 5-(4-amino-1,2-oxazol-5-yl)-2-methylfuran-3-carboxylate has been optimized to ensure high yield and purity. The synthesis typically involves several steps, including the formation of the furan ring from a suitable precursor, followed by the introduction of the oxazole moiety through a condensation reaction. The final step involves esterification to form the methyl ester group. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to enhance the efficiency and scalability of the process.

In conclusion, methyl 5-(4-amino-1,2-oxazol-5-yl)-2-methylfuran-3-carboxylate (CAS No. 2229637-26-5) represents a promising candidate for further development in medicinal chemistry. Its unique chemical structure and favorable pharmacological properties make it an attractive target for drug discovery efforts aimed at addressing unmet medical needs in areas such as inflammation and cancer. Continued research and clinical evaluation will likely uncover additional therapeutic applications and further solidify its position as a valuable tool in modern medicine.

2229637-26-5 (methyl 5-(4-amino-1,2-oxazol-5-yl)-2-methylfuran-3-carboxylate) 関連製品

- 75351-09-6(N-(2,2-dimethylpropyl)aniline hydrochloride)

- 1206124-83-5(4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid)

- 2731009-88-2(Pyrrolidine-3-carbohydrazide dihydrochloride)

- 2033707-36-5(2-(2-nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine)

- 565207-41-2(ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate)

- 1807036-41-4(Ethyl 2-chloro-4-(difluoromethyl)-5-hydroxypyridine-3-acetate)

- 1339037-73-8(5-(dimethyl-4H-1,2,4-triazol-3-yl)-4-methyl-1,3-thiazol-2-amine)

- 1904014-07-8(3-(3-methylthiophen-2-yl)-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}propanamide)

- 852375-60-1(N-(4-methoxyphenyl)-2-{3-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

- 1384433-76-4(2-styrylazepane)